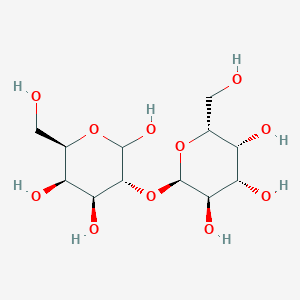

alpha-D-galactosyl-(1->2)-D-galactose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |

InChI Key |

HIWPGCMGAMJNRG-JZSVMVJISA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Alpha D Galactosyl 1 >2 D Galactose

Identification in Microbial Glycoconjugates

Microbial surfaces are often decorated with complex carbohydrates that play vital roles in interaction with the environment and host organisms. The alpha-D-galactosyl-(1->2)-D-galactose moiety has been identified as a component of these surface structures in both bacteria and fungi.

Presence in Glycoproteins of Specific Bacterial Strains

While the alpha-D-galactosyl-(1->2)-D-galactose linkage itself is noted as a biological epitope, detailed structural elucidation in well-known bacterial glycoproteins is not extensively documented in readily available literature. nih.govebi.ac.uk However, the broader family of alpha-galactosyl epitopes is significant in microbiology. For instance, the O-polysaccharide (O-PS) components of the lipopolysaccharide (LPS) in bacteria like Actinobacillus actinomycetemcomitans are critical antigenic determinants. nih.gov Although the serotype f of this bacterium is characterized by a trisaccharide repeating unit containing L-rhamnose and 2-acetamido-2-deoxy-D-galactose, the study of such complex bacterial polysaccharides highlights the diversity of glycosidic linkages and the importance of specific carbohydrate structures in defining serotypes. nih.govnih.gov The alpha-D-galactosyl-(1->2)-D-galactose structure is recognized as an epitope that can be bound by antibodies, indicating its presence on accessible biological surfaces, potentially including those of bacteria like Streptococcus pneumoniae and Mycobacterium tuberculosis. ebi.ac.ukebi.ac.uk

Occurrence as a Component in Fungal Polysaccharides (e.g., Varianose from Penicillium varians)

The disaccharide is a known constituent of certain fungal polysaccharides. A notable example is varianose, an extracellular polysaccharide produced by the fungus Penicillium varians. Structural analysis of varianose has revealed that its backbone is composed of repeating units of D-galactose. A significant feature of this polysaccharide is the presence of the alpha-D-galactosyl-(1->2)-D-galactose unit.

Fungal polysaccharides, in general, are complex carbohydrates made of multiple monosaccharide units joined by glycosidic bonds. nih.gov The cell walls of fungi in the Penicillium genus are typically composed of glucose polysaccharides and chitin. byjus.com However, they also produce extracellular polysaccharides with diverse structures. In the case of varianose, the main chain consists of α-1,6-linked D-galactopyranose residues. To this backbone, side chains containing the α-(1->2)-linked digalactose unit are attached. The complete repeating unit of varianose is a more complex structure that includes this specific disaccharide.

Fungal galactomannans, such as those from Aspergillus fumigatus, are other important polysaccharides composed of mannose and galactose. nih.govmdpi.com These structures can be highly complex, with a mannan (B1593421) core and side chains of galactofuranose, demonstrating the varied ways galactose is incorporated into fungal cell walls and extracellular matrices. mdpi.com

Examination of Less Common Occurrences and Analogous Structures in Diverse Organisms

The alpha-D-galactosyl-(1->2)-D-galactose moiety is recognized as an epitope, which is a specific part of an antigen that is recognized by the immune system. ebi.ac.uk This suggests its potential presence on the surfaces of various pathogens. For example, natural human antibodies with specificity for galactosyl(alpha 1-2)galactose have been found at high levels in individuals with chronic Trypanosoma cruzi infection, the parasite that causes Chagas disease. ebi.ac.uk This points to the presence of this disaccharide structure, or a very similar one, on the parasite's surface. The disaccharide is also listed as a saccharide found in the protozoan parasites Leishmania major and Trypanosoma cruzi. nih.gov

Analogous structures, where two galactose units are linked differently, are more common. For example, the alpha-D-galactosyl-(1->3)-D-galactose epitope is a well-known xenotransplantation antigen found on the cells of non-primate mammals. ebi.ac.ukebi.ac.uk Another related structure is the Galα(1→4)Gal sequence. ebi.ac.uk These variations in linkage (e.g., 1->2, 1->3, 1->4) result in distinct three-dimensional shapes, leading to different biological recognition and function.

Table 1: Occurrence of Alpha-D-Galactosyl-(1->2)-D-Galactose in Microbial Sources

| Organism Type | Specific Organism / Structure | Context of Occurrence | Reference |

|---|---|---|---|

| Fungus | Penicillium varians | Component of the extracellular polysaccharide, varianose. | [ ] |

| Protozoan Parasite | Trypanosoma cruzi | Recognized as a surface epitope by human antibodies in chronic infections. | nih.govebi.ac.uk |

| Protozoan Parasite | Leishmania major | Identified as a constituent saccharide. | nih.gov |

Biosynthesis and Enzymatic Formation of Alpha D Galactosyl 1 >2 D Galactose

Glycosyltransferases Catalyzing (1->2) Alpha-Galactosyl Linkage Formation

Glycosyltransferases are the enzymes responsible for the creation of glycosidic bonds, the linkages that connect monosaccharides to form complex carbohydrates. The synthesis of a disaccharide like alpha-D-galactosyl-(1->2)-D-galactose would require a specific glycosyltransferase that recognizes both the donor and acceptor substrates with high fidelity.

Characterization of Enzyme Specificity and Stereochemical Mechanisms

The specificity of a glycosyltransferase is paramount, dictating the donor sugar, the acceptor molecule, and the type of linkage formed (both in terms of which carbon atoms are joined and the stereochemistry of the new bond). For the synthesis of alpha-D-galactosyl-(1->2)-D-galactose, the enzyme would need to exhibit strict specificity for UDP-alpha-D-galactose as the donor and a D-galactose molecule as the acceptor, catalyzing the formation of an alpha-linkage to the 2-hydroxyl group of the acceptor galactose.

Glycosyltransferases are known to operate with one of two primary stereochemical outcomes: inversion or retention of the anomeric configuration of the donor sugar.

Inverting glycosyltransferases catalyze the reaction via a single displacement mechanism, where the acceptor molecule directly attacks the anomeric carbon of the donor sugar, resulting in an inversion of the stereochemistry at that carbon.

Retaining glycosyltransferases result in a product with the same anomeric configuration as the donor. The exact mechanism for retaining enzymes is a subject of ongoing research, with proposed mechanisms involving a double displacement reaction with a covalent enzyme-glycan intermediate.

The formation of an alpha-D-galactosyl-(1->2)-D-galactose from UDP-alpha-D-galactose would be catalyzed by a retaining glycosyltransferase.

Identification of Glycosyltransferase Families Involved in Alpha-(1->2) Linkage Formation

Glycosyltransferases are classified into families based on their amino acid sequence similarities, which often reflect structural and functional relationships. This classification is maintained in the Carbohydrate-Active enZymes (CAZy) database. While numerous glycosyltransferase families exist, pinpointing a specific family responsible for the synthesis of alpha-D-galactosyl-(1->2)-D-galactose is challenging without a characterized enzyme. For context, the well-studied alpha-1,3-galactosyltransferases, which synthesize the Galα(1,3)Gal epitope, belong to the GT6 family. oup.com The alpha-1,2-galactosyltransferase gma12p from S. pombe is classified under the GT34 family. nih.gov

Precursors and Metabolic Pathways Governing Disaccharide Synthesis

The biosynthesis of any disaccharide is dependent on the availability of the correct activated monosaccharide donor and the metabolic pathways that produce it.

Role of Activated Monosaccharide Donors (e.g., UDP-alpha-D-galactose)

The vast majority of glycosyltransferases utilize nucleotide sugars as the high-energy donor of the monosaccharide unit. For the synthesis of a galactose-containing oligosaccharide, the universal donor is UDP-alpha-D-galactose . This molecule provides the galactosyl moiety for the glycosyltransferase to transfer to the acceptor substrate. The energy stored in the phosphate (B84403) bond of UDP-galactose drives the glycosylation reaction. The synthesis of alpha-D-galactosyl-(1->2)-D-galactose would, therefore, be dependent on a steady intracellular supply of UDP-alpha-D-galactose.

| Activated Donor | Monosaccharide Transferred |

| UDP-alpha-D-galactose | D-galactose |

Interplay with General Galactose Metabolic Pathways (e.g., Leloir Pathway)

The production of UDP-alpha-D-galactose is intrinsically linked to central carbohydrate metabolism, primarily through the Leloir pathway . bio-rad.com This pathway is the main route for the conversion of D-galactose into a form that can be used by the cell for either energy production or biosynthetic reactions.

The key steps of the Leloir pathway that lead to the formation of the activated galactose donor are:

Phosphorylation: Galactose is first phosphorylated by the enzyme galactokinase to form galactose-1-phosphate.

Uridylylation: Galactose-1-phosphate uridylyltransferase then catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

Epimerization: UDP-galactose can be interconverted with UDP-glucose by the enzyme UDP-galactose 4-epimerase . This allows the cell to synthesize UDP-galactose from glucose even when external galactose is not available.

The UDP-galactose produced by the Leloir pathway serves as the direct precursor for glycosyltransferases to build galactose-containing glycans. Therefore, the regulation of the Leloir pathway directly influences the availability of the donor substrate for the synthesis of compounds like alpha-D-galactosyl-(1->2)-D-galactose.

| Enzyme | Reaction | Role in UDP-alpha-D-galactose Synthesis |

| Galactokinase | Galactose + ATP → Galactose-1-phosphate + ADP | First committed step in galactose metabolism. |

| Galactose-1-phosphate uridylyltransferase | Galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphate | Direct synthesis of UDP-galactose from galactose. |

| UDP-galactose 4-epimerase | UDP-galactose ↔ UDP-glucose | Allows for the de novo synthesis of UDP-galactose from glucose. |

Biological Roles and Functional Significance in Academic Research

The disaccharide alpha-D-galactosyl-(1->2)-D-galactose is a key structural element in various glycoconjugates, which are complex molecules essential for cellular function. Its integration into these larger structures is fundamental to its biological importance.

Integration into Complex Glycan Architectures

This disaccharide is found as a component of more complex carbohydrate chains attached to proteins and lipids, forming glycoproteins and glycolipids, respectively. wikipedia.org The specific way these sugar chains are built has a direct impact on the function of the resulting molecule.

The hydrophilic nature of sugars like galactose can influence the proper folding of the protein component of a glycoprotein (B1211001). wikipedia.org While specific conformational studies on the alpha-(1->2) linkage are detailed, the presence of this disaccharide as a terminal unit on the glycan chain presents it as a potential recognition site, affecting how the glycoprotein interacts with its environment. wikipedia.orgnih.gov

Table 1: Examples of Glycoproteins Containing α-D-Galactosyl Residues Use the interactive controls to view more details.

| Glycoprotein | Cell Type/Source | Molecular Weight Range (kDa) | Research Finding |

| GP 130 | Ehrlich Ascites Tumor Cell | ~130 | Identified as the major plasma membrane glycoprotein containing α-D-galactosyl residues. nih.gov |

| Various Glycoproteins | Ehrlich Ascites Tumor Cell | 50 - >200 | A range of glycoproteins with α-D-galactosyl units detected on the cell plasma membrane. nih.gov |

| Ascites Fluid Glycoproteins | Mouse Peritoneal Cavity (with Ehrlich cells) | 34 - 260 | Appearance of α-D-galactosyl-containing glycoproteins stimulated by the presence of tumor cells. nih.gov |

Glycolipids are lipid molecules with attached carbohydrate chains that are vital components of the cell membrane. wikipedia.org They play a crucial role in maintaining membrane stability and are involved in cell-cell recognition and signaling. wikipedia.org The alpha-Gal (αGal) epitope, which can include the alpha-D-galactosyl-(1->2)-D-galactose structure, is known to be present on glycolipids. researchgate.net

Studies on Ehrlich tumor cells revealed that α-D-galactosyl residues are distributed randomly across the entire cell surface, indicating their integration into the broader membrane architecture. nih.gov It is estimated that a single Ehrlich cell can have over 18 million such residues on its surface. nih.gov This dense presentation suggests a significant role in defining the cell's surface properties and its interactions with the external environment. The specific composition of the oligosaccharide head of a glycolipid determines its ability to bind to other molecules, such as receptors, making its structure critical for its function. wikipedia.org

Molecular Basis of Biological Activities

The biological effects of alpha-D-galactosyl-(1->2)-D-galactose are rooted in its recognition by other molecules, particularly proteins. This molecular recognition is central to its role in immunity and other cellular events.

This disaccharide has been identified as a key structure in the interplay between hosts and various pathogens. nih.gov It can act as an epitope, a specific part of an antigen that is recognized by the immune system. nih.govebi.ac.uk

Research has shown that this disaccharide is a structural component of molecules found in the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania major. nih.govebi.ac.uk In patients with chronic T. cruzi infection, high levels of a naturally occurring human antibody that specifically recognizes the galactosyl(alpha 1-2)galactose epitope have been characterized. ebi.ac.uk This indicates a direct immune response targeted at this specific glycan structure on the parasite.

Furthermore, the importance of galactose-containing structures in host-pathogen interactions is highlighted by studies on the fungal pathogen Colletotrichum lindemuthianum. Virulent strains of this fungus secrete significantly more α-galactosidase—an enzyme that breaks down α-galactosyl linkages—when grown on cell walls from susceptible host plants. nih.gov This suggests that the ability to degrade these glycan structures is correlated with the pathogen's virulence. nih.gov

Table 2: Involvement of α-D-galactosyl-(1->2)-D-galactose in Host-Pathogen Interactions Use the interactive controls to view more details.

| Organism | Context | Role of the Disaccharide | Reference |

| Trypanosoma cruzi | Chagas Disease | Acts as an epitope, recognized by high levels of human antibodies in chronic infections. | ebi.ac.uk |

| Leishmania major | Leishmaniasis | Identified as a structural component of the parasite. | nih.gov |

| Colletotrichum lindemuthianum | Fungal Pathogen of Beans | Implied as a component of host cell walls; its degradation by fungal α-galactosidase is linked to virulence. | nih.gov |

Beyond its role in infectious diseases, alpha-D-galactosyl-(1->2)-D-galactose serves as a recognition motif in various other cellular processes. A "recognition motif" is a specific structure that can be bound by proteins, triggering a biological response.

The disaccharide is a known epitope, meaning it can be targeted by antibodies of the adaptive immune system. nih.govebi.ac.ukebi.ac.uk This is a fundamental cellular process for identifying and neutralizing foreign or abnormal cells. For example, human IgG antibodies have been shown to bind to a wide variety of glycans found on pathogenic bacteria, highlighting the role of such motifs in immune surveillance. ebi.ac.uk

This glycan is also recognized by lectins, which are carbohydrate-binding proteins that mediate cell recognition and adhesion. wikipedia.org A well-studied example is the Griffonia simplicifolia I-B4 (GS I-B4) isolectin, which strongly binds to terminal α-D-galactosyl residues. nih.gov The agglutination of Ehrlich tumor cells by this lectin was a key piece of evidence demonstrating the presence of this disaccharide on their surface. nih.gov Such lectin-glycan interactions are fundamental to how cells communicate and adhere to one another. wikipedia.org

Molecular Recognition and Ligand Interactions of Alpha D Galactosyl 1 >2 D Galactose

Interaction with Carbohydrate-Binding Proteins (Lectins)

The binding specificity of lectins for alpha-D-galactosyl-(1->2)-D-galactose is a critical aspect of their function. While many lectins recognize terminal galactose residues, the affinity can be significantly influenced by the anomeric configuration (alpha or beta) and the linkage position. For instance, some lectins exhibit a preference for α-linked galactosides over their β-anomers. ias.ac.in

Studies on various α-galactophilic lectins have provided insights into their binding preferences. Lectins such as Griffonia simplicifolia 1 isolectin B4 (GS1 B4) and Maclura pomifera agglutinin (MPA) are known to bind glycoconjugates with terminal α-galactosyl residues. nih.gov However, their affinity can vary depending on the underlying carbohydrate chain. nih.gov While detailed quantitative affinity data, such as dissociation constants (Kd), specifically for alpha-D-galactosyl-(1->2)-D-galactose are not extensively documented in readily available literature, the patterns of recognition by different lectins highlight the nuanced nature of these interactions. The Immune Epitope Database (IEDB) indicates that the alpha-D-galactosyl-(1->2)-D-galactosyl group has been studied in B cell assays, with data available for qualitative binding and dissociation constants. iedb.org

| Lectin | Known α-Galactoside Specificity | Reference |

|---|---|---|

| Griffonia simplicifolia 1 isolectin B4 (GS1 B4) | Binds terminal α1,3-Gal and weaker α1,4-Gal; binds to Blood Group B Antigens. zbiotech.com Exhibits broad and variable specificity for carbohydrates terminating in α-Gal. nih.gov | nih.govzbiotech.com |

| Maclura pomifera agglutinin (MPA) | Strongly binds glycoconjugates terminating in α-Gal, with some differentiation in sugar binding preferences compared to GS1 B4. nih.gov | nih.gov |

| Euonymus europaeus agglutinin (EEA) | Recognizes α-galactosylated antigens. nih.gov | nih.gov |

| Pseudomonas aeruginosa agglutinin (PA-IL) | Recognizes α-galactosylated antigens. nih.gov | nih.gov |

| Bovine Brain 14 kDa Lectin (BBL) | Shows preference for α-galactosides over β-anomers in some contexts. ias.ac.in | ias.ac.in |

Comparative studies are essential for understanding the fine specificity of lectin-carbohydrate interactions. Research has shown that the linkage position of the alpha-galactosyl residue significantly impacts lectin binding. For example, a study on a 14 kDa galactose-binding lectin from bovine brain demonstrated that 1-O-methyl α-D-galactoside was a more potent inhibitor of hemagglutination than its β-anomeric counterpart. ias.ac.in Furthermore, bovine thyroglobulin, which contains exclusively α-linked galactose, was a significantly better inhibitor than asialofetuin, which has exclusively β-linked galactose. ias.ac.in

The binding of various α-galactophilic lectins to different α-galactosylated neoglycoproteins has also been investigated. While both GS1 B4 and MPA strongly bind to glycoconjugates with terminal α-galactose, MPA was the only lectin in one study to show high affinity for the pentasaccharide Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc. nih.gov This indicates a preference for certain extended carbohydrate structures. Such studies underscore that while a terminal α-galactose is a primary recognition motif, the context of the entire oligosaccharide chain plays a crucial role in modulating binding affinity and specificity.

| α-Linked Galactoside | Lectin Binding Observations | Reference |

|---|---|---|

| Galα1-3Gal | Recognized by GS1 B4. zbiotech.com Natural anti-Gal IgG specifically binds to this linkage. nih.gov | zbiotech.comnih.gov |

| Galα1-4Gal | Weaker binding by GS1 B4 compared to Galα1-3Gal. zbiotech.com Some anti-NOR antibodies cross-react with this structure. nih.gov | zbiotech.comnih.gov |

| 1-O-methyl α-D-galactoside | Approximately 8 times more efficient as an inhibitor of bovine brain 14 kDa lectin (BBL) compared to the β-anomer. ias.ac.in | ias.ac.in |

| α-Galactosides on Bovine Thyroglobulin | Significantly more inhibitory for BBL than β-galactosides on asialofetuin. ias.ac.in | ias.ac.in |

Consideration of Antigenic Properties in Glycoimmunology Research

In glycoimmunology, carbohydrate structures are recognized as important antigens that can elicit an immune response. The alpha-D-galactosyl-(1->2)-D-galactose disaccharide is known to function as an epitope, a specific site on an antigen recognized by the immune system. iedb.orgiedb.org

The immune system, particularly the B cell component, can recognize specific carbohydrate structures, leading to the production of antibodies. The alpha-D-galactosyl-(1->2)-D-galactosyl group has been identified as an epitope that is studied for its immune reactivity in B cell assays. iedb.org This recognition is highly specific, as even subtle changes in the carbohydrate structure can alter antibody binding.

The broader "alpha-Gal epitope," which typically refers to the terminal galactose-alpha-1,3-galactose structure, is a well-studied xenoantigen that can trigger strong immune responses in humans. frontiersin.org While distinct from the 1->2 linkage, the principles of immune recognition of alpha-galactosyl epitopes are relevant. The human immune system produces natural antibodies (IgM, IgG, and IgA) against alpha-Gal epitopes, likely due to exposure to gut microbiota expressing these structures. frontiersin.org In some individuals, a class switch to IgE production can occur, leading to the alpha-Gal syndrome, an allergic reaction to mammalian meat. nih.gov

The immune response to alpha-Gal involves B cell proliferation and a Th2 cytokine profile. nih.gov Studies have shown that B cell proliferation in patients with alpha-Gal syndrome is reduced when the alpha-Gal epitope is removed from tick protein extracts used for stimulation. nih.gov This highlights the central role of this carbohydrate structure in driving the B cell response. The recognition of the alpha-D-galactosyl-(1->2)-D-galactose epitope by the immune system is a key area of research for understanding host-pathogen interactions and the development of allergic responses.

| Immune Component | Recognition Pattern/Response to α-Galactosyl Epitopes | Reference |

|---|---|---|

| B Cells | Recognize the alpha-D-galactosyl-(1->2)-D-galactosyl group as an epitope. iedb.org Proliferate in response to α-Gal-carrying proteins in sensitized individuals. nih.gov | iedb.orgnih.gov |

| Antibodies (IgM, IgG, IgA) | Natural antibodies against α-Gal epitopes are present in humans. frontiersin.org | frontiersin.org |

| Antibodies (IgE) | Production can be induced in some individuals, leading to alpha-Gal syndrome. nih.gov A significant portion of IgE antibodies in alpha-Gal syndrome patients are directed against the α-Gal epitope. nih.gov | nih.govnih.gov |

| T Cells (Th2) | A Th2 cytokine profile is induced in response to α-Gal-carrying proteins in sensitized individuals, correlating with the B cell response. nih.gov | nih.gov |

Advanced Synthetic Methodologies for Alpha D Galactosyl 1 >2 D Galactose

Chemical Synthesis Strategies

Chemical methods offer a powerful toolkit for constructing complex glycans, providing access to structures that may be difficult to obtain from natural sources. The key to success lies in the strategic use of protecting groups and activating agents to control the outcome of the glycosylation reaction.

The creation of the 1,2-cis glycosidic linkage, such as the α-linkage in alpha-D-galactosyl-(1->2)-D-galactose, is a formidable task in carbohydrate synthesis. youtube.com The outcome of a glycosylation reaction—the formation of either an α (1,2-cis) or β (1,2-trans) linkage—is governed by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. nih.govwikipedia.org

A primary strategy for controlling anomeric configuration is the use of a "participating" protecting group at the C-2 position of the glycosyl donor. However, to achieve the 1,2-cis (α) stereoselectivity required for the target compound, non-participating groups are necessary. Research has shown that the concerted action of specific protecting groups can direct the stereochemical outcome. For instance, a novel approach to 1,2-cis stereoselective synthesis was developed using a glycosyl donor with a 3-O-allyl and a 4,6-O-benzylidene group. nih.gov These groups work in concert to favor the formation of the α-anomer, achieving a high degree of stereoselectivity. nih.gov In one specific coupling, an α/β ratio of 5.0:1.0 was achieved. nih.gov

The "armed-disarmed" principle is another key concept, where an "armed" glycosyl donor (made more reactive by electron-donating protecting groups like benzyl (B1604629) ethers) is coupled with a "disarmed" acceptor (made less reactive by electron-withdrawing groups like benzoyl esters). wikipedia.orgnih.gov This differential reactivity allows for controlled, sequential synthesis. nih.gov Furthermore, the choice of the leaving group on the glycosyl donor (e.g., halides, thioethers, trichloroacetimidates) and the promoter system (e.g., silver salts, Lewis acids) is critical for activating the donor and influencing the stereochemical result. nih.govnih.govlu.se For example, the use of galactosyl chlorides as donors with a cooperative Ag2SO4 and Bi(OTf)3 promoter system has been shown to be effective for stereoselective α-galactosylation. lu.se

The anomeric effect, a stereoelectronic phenomenon that favors an axial orientation for an electronegative substituent at the anomeric carbon, also plays a crucial role in determining the stability and reactivity of the glycosyl donor and the final product. youtube.com Understanding and manipulating these intricate factors are essential for achieving the desired anomeric control in the synthesis of α-galactosides. youtube.comwikipedia.org

Table 1: Factors Influencing Stereoselective α-Galactosylation

| Factor | Description | Impact on α-Selectivity |

|---|---|---|

| Protecting Groups | Groups at C-2, C-3, C-4, and C-6 of the galactosyl donor. | Non-participating groups at C-2 are required. Concerted action of groups at C-3 and C-4/C-6 can enhance α-selectivity. nih.gov |

| Leaving Group | The group at the anomeric (C-1) position of the donor that is displaced during glycosylation (e.g., -Br, -Cl, -SPh, -OC(NH)CCl3). | The nature of the leaving group affects the reactivity of the donor and the conditions required for activation. nih.govlu.se |

| Promoter/Catalyst | Reagents used to activate the glycosyl donor (e.g., Ag2SO4, TfOH, Bi(OTf)3). | The choice of promoter can dramatically influence reaction rates and stereochemical outcomes. lu.se |

| Anomeric Effect | The thermodynamic preference for an axial substituent at the anomeric carbon. | Influences the ground-state conformation and reactivity of the glycosyl donor. youtube.com |

| Aglycone Structure | The structure of the glycosyl acceptor molecule. | The reactivity and steric hindrance of the acceptor's hydroxyl group can affect the yield and selectivity. nih.gov |

The use of glycosyl aldonolactones, which are carbohydrate derivatives where the anomeric carbon is part of a lactone (cyclic ester) ring, represents another strategy in chemical glycosylation. These compounds can serve as glycosyl donors for the synthesis of disaccharides. While this methodology is established in carbohydrate chemistry, specific research findings detailing the application of galactosylaldonolactone donors for the synthesis of alpha-D-galactosyl-(1->2)-D-galactose were not prominent in the surveyed literature. The strategy typically involves the activation of the lactone for subsequent coupling with a glycosyl acceptor.

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach leverages enzymes to perform challenging steps, such as regiospecific and stereoselective glycosylations, on chemically synthesized precursors.

Enzymes, particularly glycosyltransferases and some glycosidases, offer unparalleled control over the formation of glycosidic bonds. nih.gov Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule with high specificity. nih.govmpg.de

For the synthesis of galactosides, galactosyltransferases are employed. For example, the chemoenzymatic synthesis of a glycopeptide bearing a galactose-xylose disaccharide was achieved by first chemically synthesizing a xylosylated peptide, which then served as an acceptor for the enzymatic addition of galactose using the galactosyltransferase β4GalT7. mpg.de Similarly, a library of sulfated N-glycans was constructed using a combination of sulfotransferases and galactosyltransferases to add galactose and other sugars at specific positions. consensus.app

Glycosidases, enzymes that naturally hydrolyze glycosidic bonds, can also be used for synthesis through a process called transglycosylation. nih.gov By manipulating reaction conditions, such as using a high concentration of an acceptor molecule, the enzyme can be coaxed to form a new glycosidic bond instead of just adding water (hydrolysis). nih.govnih.gov This approach has been used to synthesize various galactosides, although controlling the precise linkage position and stereochemistry can be a challenge depending on the enzyme's intrinsic properties. nih.gov

Table 2: Comparison of Enzymatic Catalysts for Glycosylation

| Enzyme Type | Donor Substrate | Mechanism | Key Advantages |

|---|---|---|---|

| Glycosyltransferases | Activated Sugar Nucleotides (e.g., UDP-Galactose) | Transfer of a sugar from a high-energy donor to an acceptor. nih.gov | High regiospecificity and stereospecificity. mpg.de |

| Glycosidases | Simple Glycosides (e.g., Lactose (B1674315), o-nitrophenyl-galactoside) | Transglycosylation (reversal of hydrolysis). nih.gov | Use of inexpensive donor substrates. nih.gov |

Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next in a one-pot setup, are a highly efficient strategy for producing complex molecules. researchgate.net These systems mimic metabolic pathways and avoid the need for isolating and purifying intermediates, thus saving time and resources.

The synthesis of oligosaccharides is particularly well-suited to this approach. A notable example is the one-pot synthesis of the trisaccharide Galα1->3Galβ1->4GlcNAc using a four-enzyme system. This cascade involved:

Sucrose (B13894) synthase to produce UDP-glucose from sucrose and UDP.

UDP-Glc 4'-epimerase to convert UDP-glucose to UDP-galactose (UDP-Gal), the activated donor.

β4-galactosyltransferase to add a galactose unit to the initial acceptor.

α3-galactosyltransferase to add the final α-linked galactose.

Enzymatic Synthesis and Transgalactosylation for Related Oligosaccharides

The enzymatic synthesis of galactooligosaccharides (GOS) is a well-established industrial process, primarily utilizing the transgalactosylation activity of β-galactosidases (lactases). These enzymes, typically sourced from microorganisms like Aspergillus oryzae, catalyze the transfer of a galactose unit from a donor, most commonly lactose, to an acceptor molecule.

When lactose is the substrate, it can act as both the galactose donor and the acceptor. The β-galactosidase first cleaves lactose into glucose and a galactose-enzyme intermediate. This galactosyl moiety can then be transferred to another lactose molecule, or to monosaccharides like glucose or galactose present in the reaction mixture, to form a variety of GOS with different linkages and chain lengths. The composition and yield of the resulting GOS mixture are highly dependent on factors such as the enzyme source, initial lactose concentration, temperature, and pH. While the primary products of β-galactosidase action are β-linked oligosaccharides, the synthesis of α-linked structures like alpha-D-galactosyl-(1->2)-D-galactose would require enzymes with different specificities, such as α-galactosidases, or specifically engineered glycosyltransferases.

Analytical and Structural Characterization in Glycomics Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the de novo structural determination of carbohydrates in solution. It provides detailed atomic-level information regarding monomer composition, anomeric configuration, glycosidic linkage position, and three-dimensional conformation.

Assignment of Anomeric Configuration and Glycosidic Linkage Positions

The anomeric configuration (α or β) and the specific hydroxyl groups involved in the glycosidic bond are critical defining features of a disaccharide. For α-D-galactosyl-(1->2)-D-galactose, 1D and 2D NMR experiments are employed for definitive assignment.

The anomeric proton (H-1) of the non-reducing galactose unit typically resonates in a distinct downfield region of the ¹H NMR spectrum (around 5.0-5.2 ppm). The α-configuration is confirmed by the ¹H-¹H coupling constant between H-1 and H-2 (³JH1,H2), which is typically small (around 3-4 Hz) for an equatorial-axial relationship, characteristic of the α-anomer in galactose. In contrast, a β-anomer would show a much larger coupling constant (around 8 Hz).

The position of the glycosidic linkage is determined by observing correlations in 2D NMR spectra, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation is observed between the anomeric proton (H-1') of the non-reducing galactose and the carbon atom at the linkage site of the adjacent galactose unit (C-2). This long-range (three-bond) coupling provides unambiguous evidence of the (1→2) linkage. Further confirmation is obtained from the significant downfield shift of the C-2 carbon signal in the ¹³C NMR spectrum, a phenomenon known as glycosylation shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for α-D-Galactosyl-(1→2)-D-galactose Note: Chemical shifts can vary slightly based on solvent and temperature.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Non-reducing Galactose (α-Gal) | ||

| H-1' | ~5.15 | |

| C-1' | ~99.5 | |

| Reducing Galactose (Gal) | ||

| C-2 | ~78.0 |

Conformational Analysis and Solution-State Structural Studies

Beyond connectivity, NMR can define the three-dimensional shape and dynamics of the disaccharide in solution. The conformation around the glycosidic bond is described by two main torsion angles: ΦH (H-1'–C-1'–O-2–C-2) and ΨH (C-1'–O-2–C-2–H-2).

This conformational preference is primarily investigated using Nuclear Overhauser Effect (NOE) spectroscopy, typically through 2D ROESY or NOESY experiments. The NOE effect is distance-dependent (proportional to 1/r⁶), and the observation of a cross-peak between two protons indicates they are close in space (typically < 5 Å), irrespective of their covalent bonding. For α-D-galactosyl-(1→2)-D-galactose, a key inter-residue NOE is expected between the anomeric proton of the non-reducing unit (H-1') and the proton on the linkage carbon of the reducing unit (H-2). The intensity of this NOE provides crucial restraints for computational modeling to determine the preferred solution-state conformation.

Mass Spectrometry (MS) Techniques for Compositional and Sequence Analysis

Mass spectrometry is an indispensable tool in glycomics for its high sensitivity and ability to determine the mass and composition of complex carbohydrates.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like carbohydrates. In ESI-MS, the disaccharide is typically detected as an adduct with a cation, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). For α-D-galactosyl-(1→2)-D-galactose (molecular formula C₁₂H₂₂O₁₁), the expected monoisotopic mass of the neutral molecule is 342.1162 Da. Therefore, in a positive-ion ESI-MS spectrum, a prominent peak would be observed at an m/z (mass-to-charge ratio) corresponding to [C₁₂H₂₂O₁₁ + Na]⁺, which is approximately 365.1056 Da. This initial analysis confirms the molecular weight and, by extension, the monosaccharide composition (two hexose (B10828440) units).

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion to gain sequence and linkage information. Collision-induced dissociation (CID) of the [M+Na]⁺ ion generates a pattern of fragment ions. Cross-ring cleavages (A- and X-type ions) and glycosidic bond cleavages (B- and Y-type ions) produce a fingerprint spectrum that can help differentiate isomers, although distinguishing linkage and stereochemistry by CID alone can be challenging without derivatization or comparison to standards.

Application in Complex Glycoconjugate Profiling and Mapping

The disaccharide motif α-D-galactosyl-(1→2)-D-galactose is a known structural component of larger glycans and glycoconjugates in certain organisms. For instance, it has been identified in the cell wall galactomannan (B225805) of the pathogenic fungus Aspergillus fumigatus.

In a typical glycomics workflow, complex glycoconjugates are first isolated from a biological source. The glycans are then released from the protein or lipid anchor, either chemically or enzymatically. This mixture of glycans is then analyzed by MS. Using high-resolution MS and MS/MS techniques, researchers can map the glycan profile of a sample. The presence of fragment ions specific to the α-D-galactosyl-(1→2)-D-galactose structure during MS/MS analysis of a larger glycan indicates the presence of this specific disaccharide as a structural element within the more complex molecule.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography is essential for separating the target disaccharide from reaction mixtures (in chemical synthesis) or from complex biological extracts. The choice of method depends on the sample matrix and the desired scale of purification.

Table 2: Chromatographic Methods for the Analysis of α-D-Galactosyl-(1→2)-D-galactose

| Chromatographic Technique | Principle of Separation | Typical Application |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Ion exchange of the weakly acidic sugar hydroxyls at high pH, followed by sensitive electrochemical detection. | Gold-standard for high-resolution separation and quantification of isomeric oligosaccharides. Excellent for purity assessment. |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. Larger molecules elute first. | Used for initial cleanup and fractionation, separating oligosaccharides from monosaccharides and larger polymers. |

| Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) | Partitioning based on polarity, with a polar stationary phase and a less polar mobile phase. Often requires derivatization (e.g., 2-aminobenzamide (B116534) labeling) for fluorescence detection. | Separation of released glycans from glycoproteins. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase. Typically used for derivatized sugars. | Less common for native sugars but effective for labeled glycans, offering high efficiency. |

For preparative scale isolation, gravity-flow column chromatography using media like silica (B1680970) gel or charcoal-celite is often employed, followed by analytical techniques like HPAE-PAD or NMR to confirm the purity of the collected fractions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in glycan analysis, offering high resolution and sensitivity for the separation of complex carbohydrate mixtures. chromatographyonline.com For non-derivatized carbohydrates like alpha-D-galactosyl-(1->2)-D-galactose, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly effective method. thermofisher.com This technique allows for the separation of closely related isomers, such as epimers and disaccharides with different linkage positions, without the need for prior derivatization. chromatographyonline.com

While specific HPLC chromatograms for alpha-D-galactosyl-(1->2)-D-galactose are not extensively published, valuable insights can be drawn from the analysis of structurally analogous disaccharides. For instance, the analysis of α-D-Glcp(1→2)-D-Gal, a disaccharide fragment from the polysaccharide varianose, provides a relevant case study. researchgate.net The separation of this compound has been successfully achieved using a CarboPac PA-10 column, demonstrating the utility of HPAEC-PAD for resolving such structures. researchgate.net In this analysis, the disaccharide was clearly separated from monosaccharides, with a retention time (t_R_) of 9.8 minutes. researchgate.net

The separation of disaccharides is influenced by several factors, including the stationary phase, mobile phase composition, and detector type. Amine-bound silica columns are also commonly used for the separation of underivatized sugars. nih.gov Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS) are also applicable, particularly when coupled with derivatization techniques that enhance the hydrophobicity of the analytes. nih.govsielc.com

Below are tables detailing typical conditions used for the HPLC analysis of related disaccharides, which can be adapted for alpha-D-galactosyl-(1->2)-D-galactose.

Table 1: HPLC Conditions for a Structurally Similar Disaccharide (α-D-Glcp(1→2)-D-Gal)

| Parameter | Condition | Source |

|---|---|---|

| Column | CarboPac PA-10 | researchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) | researchgate.net |

| Analysis | Analysis of a hydrolyzed varianose sample | researchgate.net |

| Retention Time (t_R_) | 9.8 min for the disaccharide | researchgate.net |

Table 2: General HPLC Parameters for Disaccharide Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Amine-bound silica, Reversed-phase C18 (with derivatization) | nih.govspkx.net.cn |

| Mobile Phase | Acetonitrile/Water gradients | researchgate.net |

| Derivatization | Fluorescent labeling (e.g., with 2-aminoacridone) for increased sensitivity and improved chromatographic separation on reversed-phase columns. | nih.gov |

| Detection | Refractive Index (RI), UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) | researchgate.netuga.edu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the separation and qualitative analysis of carbohydrates. creative-biolabs.com It is particularly useful for monitoring reaction progress, screening fractions, and initial characterization of glycan structures. The separation is based on the differential partitioning of the analytes between a stationary phase (typically silica gel) and a mobile phase (a solvent system). creative-biolabs.com

For the analysis of disaccharides like alpha-D-galactosyl-(1->2)-D-galactose, various solvent systems have been developed to achieve effective separation from other sugars. The choice of solvent system is critical and often requires optimization based on the specific mixture of carbohydrates being analyzed.

Visualization of the separated spots on the TLC plate is typically achieved by spraying with a reagent that reacts with the carbohydrates upon heating, producing colored spots. Common visualization reagents include orcinol-sulfuric acid and aniline-diphenylamine-phosphoric acid. researchgate.netnih.gov

Table 3: TLC Solvent Systems for Disaccharide Separation

| Stationary Phase | Mobile Phase (v/v/v) | Application Notes | Source |

|---|---|---|---|

| Silica Gel 60 | n-butanol : n-propanol : ethanol (B145695) : water (20:30:30:20) | Used for separating products of α-galactosidase activity. | youtube.com |

| Silica Gel | n-butanol : ethanol : water (5:5:3) | General-purpose system for separating reducing sugars. | waters.com |

| Silica Gel | Acetonitrile : Ethyl Acetate : 1-Propanol : Water (85:20:20:15) | Effective for separating aldoses and their corresponding alditols, including disaccharides. Two ascents are recommended. | researchgate.net |

Table 4: TLC Visualization Reagents for Carbohydrates

| Reagent | Preparation | Visualization | Source |

|---|---|---|---|

| Orcinol-Sulfuric Acid | A solution of orcinol (B57675) in sulfuric acid. | Heating the plate after spraying reveals carbohydrate spots, often with varying colors depending on the sugar. | researchgate.net |

| Aniline-diphenylamine-phosphoric acid | A solution containing aniline, diphenylamine, and phosphoric acid in acetone. | Produces characteristic colors for different types of sugars upon heating. | nih.gov |

| Alkaline Silver Nitrate (B79036) | Dipping the plate in an ammoniacal silver nitrate solution followed by a sodium hydroxide (B78521) solution. | Detects reducing sugars as dark spots. | researchgate.net |

Academic Research Applications of Alpha D Galactosyl 1 >2 D Galactose and Its Analogs

Utilization as Synthetic Standards and Biochemical Probes

Chemically synthesized oligosaccharides with defined structures, such as alpha-D-galactosyl-(1->2)-D-galactose, are indispensable as standards and probes in biochemical and immunological research. Their purity and well-defined structure allow for unambiguous interpretation of experimental results, a task often complicated by the heterogeneity of glycans isolated from natural sources. For instance, synthetic deoxy-fluoro- and seleno-containing D-galactose analogues have been developed as specialized tools for investigating protein-carbohydrate interactions using nuclear magnetic resonance (NMR) spectroscopy, thanks to the presence of reporter nuclei like ¹⁹F and ⁷⁷Se. rsc.org

These synthetic glycans can act as haptens or epitopes, which are the specific parts of an antigen to which an antibody binds. ebi.ac.uk The alpha-D-galactosyl-(1->2)-D-galactosyl group is recognized as an epitope, making the disaccharide a valuable probe for immunological studies. ebi.ac.uk An analog, the fucose-α(1-2)-galactose (Fucα(1-2)Gal) motif, is found at the terminus of many important glycans and is implicated in processes ranging from tumorigenesis to learning and memory. nih.gov The difficulty in detecting such complex structures has spurred the development of innovative chemoenzymatic probes that capitalize on the substrate tolerance of specific glycosyltransferases to tag and identify these glycans with high sensitivity and selectivity. nih.govresearchgate.net

The availability of alpha-D-galactosyl-(1->2)-D-galactose and its analogs allows researchers to monitor and characterize the biosynthetic pathways that create them. A key strategy involves using these compounds or their precursors to probe the activity of enzymes within a cell or in vitro.

A powerful example is the characterization of the pathway for neo-galactosylation in the yeast Saccharomyces cerevisiae, an organism that does not naturally produce galactose-containing glycoproteins. nih.gov By co-expressing the gene for an alpha-1,2-galactosyltransferase (α1,2-GalT) from the yeast Schizosaccharomyces pombe and a human gene for a UDP-galactose transporter, researchers were able to establish a functional biosynthetic pathway. nih.gov The successful incorporation of galactose onto the cell surface, detected by a specific lectin, confirmed the activity of the pathway and demonstrated that an adequate supply of the sugar donor (UDP-Gal) via the transporter was a critical factor for efficient galactosylation. nih.gov

Furthermore, analogs can be used to disrupt pathways, revealing key mechanistic details. For example, 2-deoxy-2-fluoro-D-galactose, an analog of a precursor, has been shown to inhibit N-glycosylation. researchgate.net It is processed by the cell into UDP-2-deoxy-2-fluoro-galactose (UDP-2FGal), which then acts as a competitive inhibitor of β-1,4-galactosyltransferase, effectively halting the elongation of certain glycan chains. researchgate.net This use of an analog provides a method to probe the function and importance of specific glycosylation steps in cellular processes.

Understanding the substrate specificity of glycosyltransferases (GTs)—the enzymes that build glycan structures—is fundamental to glycobiology. Alpha-D-galactosyl-(1->2)-D-galactose and its analogs are crucial reagents in these studies, serving as acceptor substrates to determine what molecules a particular GT can act upon.

The alpha-1,2-galactosyltransferase (gma12+) from S. pombe provides a clear case study. uniprot.org When this enzyme was expressed in S. cerevisiae, structural analysis of the resulting glycoproteins revealed that the enzyme could transfer galactose to both N-linked and O-linked oligosaccharides. nih.gov Specifically, it was shown to create the Galα1,2-Man-O-Ser/Thr structure, demonstrating its specificity for O-linked mannose residues as acceptors. nih.gov

Similarly, studies on analogous enzymes highlight how acceptor specificity can be finely tuned. An alpha-1,2-fucosyltransferase from C. elegans was found to have a markedly different acceptor preference compared to its mammalian counterparts. nih.gov While it could use a simple Galβ-O-phenyl acceptor, it showed a distinct preference for unusual disaccharide acceptors like Galβ1-4Xylβ-R, which are not typically fucosylated by human enzymes. nih.gov Such studies, which rely on testing a panel of synthetic acceptor analogs, are essential for defining the precise functional role of these enzymes in their native organisms. The table below summarizes findings from specificity studies on related glycosyltransferases.

| Enzyme | Source Organism | Linkage Formed | Key Substrate Specificity Findings |

| α1,2-Galactosyltransferase (gma12+) | Schizosaccharomyces pombe | Galα1-2Man | Transfers galactose to both N- and O-linked glycans; specifically recognizes terminal O-mannosyl residues. nih.gov |

| α1,2-Fucosyltransferase (CE2FT-1) | Caenorhabditis elegans | Fucα1-2Gal | Prefers unusual acceptors such as Galβ1-4Xylβ-R and Galβ1-6GlcNAc-R over typical mammalian substrates like lactose (B1674315). nih.gov |

| α1,4-Galactosyltransferase (LgtC) | Gram-negative bacteria | Galα1-4Gal | Transfers α-D-galactose to a lactose acceptor; its activity can be studied using specifically designed probes. nih.gov |

| α1,3-Galactosyltransferase | Rat | Galα1-3Gal | Can synthesize the Galα(1,3)Gal epitope on glycoproteins but not on the glycolipid iGb3, distinguishing it from iGb3 synthase. nih.gov |

Role in Glycoengineering and Synthetic Biology Approaches

Glycoengineering and synthetic biology aim to redesign biological systems for new purposes, such as producing therapeutic proteins with optimized glycan structures. acs.orgnih.gov The modification of glycan profiles can significantly enhance the efficacy and stability of protein-based drugs. nih.gov This often involves the controlled expression of specific glycosyltransferases to build desired glycan structures that are not native to the production host, such as yeast or Chinese Hamster Ovary (CHO) cells. acs.orgnih.gov

The heterologous expression of the S. pombe alpha-1,2-galactosyltransferase in S. cerevisiae is a prime example of this approach. nih.gov The project's goal was to successfully engineer a system for incorporating galactose, a feature absent in wild-type yeast, thereby opening up possibilities for producing complex, galactosylated therapeutic proteins in a microbial host. nih.gov This work underscores how the introduction of specific GTs is a cornerstone of glycoengineering, enabling the production of glycoproteins with tailored functionalities.

A central goal of synthetic glycobiology is the bottom-up construction of defined glycan structures on proteins. nih.gov This requires a "parts-based" approach, utilizing a toolkit of enzymes (glycosyltransferases, glycosidases), sugar donors, and other components to assemble a synthetic glycosylation pathway in a host organism. acs.orgnih.gov

The creation of the Galα1,2-Man structure in S. cerevisiae is a direct demonstration of constructing a defined, non-native glycan. nih.gov By introducing the necessary enzyme (α1,2-GalT) and ensuring the availability of the substrate (UDP-galactose), researchers were able to precisely add an α1,2-linked galactose to the yeast's mannan (B1593421) structures. nih.gov

This principle is broadly applicable. For instance, glycoengineered S. cerevisiae has been used to produce complex N-glycans by introducing a cascade of mammalian enzymes, including N-acetylglucosaminyltransferases (GnTI and GnTII) and a β1-4 galactosyltransferase (GalT). nih.gov This allows for the stepwise construction of a specific, complex glycan (e.g., a biantennary G2 glycan) on a protein, starting from the high-mannose structures native to yeast. nih.gov While this example involves a different linkage (β1-4), it perfectly illustrates the methodology of designing and building a synthetic pathway to achieve a predetermined glycan structure. These efforts are paving the way for the reliable production of glycoproteins with homogeneous and optimized glycosylation patterns for therapeutic and research applications.

Future Directions and Emerging Research Avenues

Elucidation of Unidentified Biosynthetic Pathways for Specific (1->2) Galactosyl Linkages

A primary challenge in studying alpha-D-galactosyl-(1->2)-D-galactose is the incomplete understanding of its biosynthetic origins. The formation of specific glycosidic bonds is catalyzed by a class of enzymes known as glycosyltransferases. While the Leloir pathway for general D-galactose metabolism is well-characterized, the specific enzymes that construct the α(1->2) linkage are not fully identified in all organisms. nih.govwikipedia.org

Recent research in the fission yeast Schizosaccharomyces pombe has provided significant breakthroughs. nih.govelsevierpure.com This organism utilizes both α1,2- and α1,3-linked galactose residues in its glycoproteins. nih.govelsevierpure.com Through systematic gene disruption studies, researchers have identified several α1,2-galactosyltransferases. nih.govelsevierpure.com These findings are crucial as they provide a model system for understanding the synthesis of α(1->2) linkages.

Future research will focus on:

Identifying and Characterizing Novel α1,2-Galactosyltransferases: Expanding the search for these enzymes in a wider range of organisms, particularly in prokaryotes and other eukaryotes where the presence of this linkage is suggested but the pathway is unknown.

Determining Substrate Specificity: Investigating the precise acceptor molecules for known α1,2-galactosyltransferases. For example, while enzymes like Gma12p in yeast are known to transfer galactose to mannose residues (forming Galα1,2-Man), their ability to use galactose itself as an acceptor to form Galα(1->2)Gal needs to be thoroughly explored. nih.gov

Investigating Regulatory Mechanisms: Understanding how the expression and activity of these enzymes are controlled within the cell, which is key to understanding when and why this specific disaccharide is produced. The co-expression of UDP-galactose transporters has been shown to be a key factor for efficient galactosylation, indicating that substrate availability is a critical control point. nih.gov

**Table 1: Characterized α1,2-Galactosyltransferases in *Schizosaccharomyces pombe***

| Enzyme | Glycosyltransferase (GT) Family | Target Glycan Type | Research Findings | Reference |

|---|---|---|---|---|

| Gma12p | GT34 | O-linked | Involved in the galactosylation of O-linked oligosaccharides. | nih.govelsevierpure.com |

| Gmh6p | GT34 | O-linked | Involved in the galactosylation of O-linked oligosaccharides. | nih.govelsevierpure.com |

| Gmh1p | GT34 | N-linked | Required for the galactosylation of N-linked oligosaccharides. | nih.gov |

| Gmh2p | GT34 | N-linked | Required for the galactosylation of N-linked oligosaccharides. | nih.gov |

| Gmh3p | GT34 | N-linked | Required for the galactosylation of N-linked oligosaccharides. | nih.gov |

Exploration of Novel Biological Functions in Diverse Prokaryotic and Eukaryotic Systems

Glycans play fundamental roles in biology, from providing structural integrity to mediating complex cellular interactions. nih.govnih.gov The specific functions of alpha-D-galactosyl-(1->2)-D-galactose are emerging, with evidence pointing to its importance in both host-microbe interactions and immunity.

In Prokaryotic Systems: Galactose is a vital nutrient for many bacteria and is important for both survival and virulence. nih.gov In the gut microbiome, galacto-oligosaccharides (GOS) are known prebiotics that are selectively fermented by beneficial bacteria, particularly Bifidobacterium species, promoting their growth. mdpi.com This suggests a role for galactose-containing oligosaccharides in shaping the gut microbial community. Future research is needed to determine if alpha-D-galactosyl-(1->2)-D-galactose is produced by specific gut microbes and what its precise function is in this complex ecosystem. It may act as a signaling molecule, a nutrient source, or a component of the bacterial cell surface involved in adhesion or immune evasion.

In Eukaryotic Systems: In eukaryotes, this disaccharide is known to function as an epitope, meaning it can be recognized by the immune system. ebi.ac.uk Glycans on cell surfaces are critical for cell recognition and cell-cell adhesion. wikipedia.org For instance, the well-known Galα(1,3)Gal epitope is responsible for the hyperacute rejection of pig-to-human xenotransplants because humans produce high levels of antibodies against it. oup.comfrontiersin.orgnih.govnih.gov The exploration of the α(1->2) linked counterpart is less advanced but holds similar potential for immunological significance. Research directions include:

Mapping its Presence: Identifying which cell types and glycoproteins present this specific glycan structure.

Immune Recognition: Characterizing the antibodies and lectins (carbohydrate-binding proteins) that specifically recognize the Galα(1->2)Gal structure and the functional consequences of this binding.

Role in Disease: Investigating its potential role in autoimmunity, pathogen binding, and cancer, as alterations in glycosylation are hallmarks of many diseases. frontiersin.orgfrontiersin.org

Development of Advanced Methodologies for Glycan Synthesis and High-Throughput Analysis

Progress in understanding the function of alpha-D-galactosyl-(1->2)-D-galactose is intrinsically linked to the ability to synthesize it in a pure form and to detect and quantify it in complex biological samples.

Advanced Synthesis: Obtaining pure oligosaccharides is a major challenge. Both chemical and enzymatic methods are being developed to meet this need.

Chemical Synthesis: Methodologies are being refined for the gram-scale chemical synthesis of complex oligosaccharides, which is crucial for producing the quantities needed for functional studies. rsc.org This involves sophisticated strategies using protecting groups and activating agents to control the stereochemistry and linkage position of the glycosidic bond. nih.govacs.org

Enzymatic Synthesis: Using glycosyltransferases as biocatalysts offers a highly specific route to synthesizing oligosaccharides. rsc.org The identification of α1,2-galactosyltransferases opens the door to their use in chemo-enzymatic systems for the targeted production of alpha-D-galactosyl-(1->2)-D-galactose and related structures. nih.govelsevierpure.comresearchgate.net

High-Throughput Analysis: Analyzing glycans is complicated by their immense structural diversity, including isomerism where molecules have the same mass but different structures (e.g., Galα(1->2)Gal vs. Galα(1,3)Gal). acs.org

Screening Assays: High-throughput screening methods are essential for discovering new enzymes and inhibitors. nih.gov Robust, miniaturized assays, such as those based on pH changes or fluorescence (e.g., UDP-Glo™), allow for the rapid testing of large compound libraries. nih.govnih.gov

Separation and Detection: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are used to separate complex glycan mixtures. uga.edu

Mass Spectrometry (MS): Modern MS techniques are at the forefront of glycan analysis. acs.orgnih.gov Methods like electrospray ionization (ESI) allow for the gentle transfer of intact glycans into the mass spectrometer. acs.org Advanced approaches such as ion mobility-mass spectrometry can separate isomeric disaccharides based on their shape in the gas phase, while tandem MS (MS/MS) helps to determine the sequence and linkage of the glycan. nih.govnih.gov Recently developed workflows like GlycanDIA offer increased sensitivity and accuracy for identifying and quantifying glycans in complex samples. biorxiv.org

Integration with Systems Glycobiology and Metabolomics for Comprehensive Functional Understanding

To fully grasp the biological importance of alpha-D-galactosyl-(1->2)-D-galactose, it is essential to study it within the context of the entire biological system. This is the goal of systems glycobiology and metabolomics, which integrate large-scale datasets to create a holistic view of cellular processes. frontiersin.orgfrontiersin.org

Systems Glycobiology: This approach aims to understand how the entire complement of glycans in an organism (the glycome) influences its biology. frontiersin.org By combining glycomic data with proteomics and transcriptomics, researchers can connect the presence of specific glycans to the proteins that carry them and the genes that regulate their synthesis. plos.org This integrated approach has been used to reveal the crucial role of glycosylation in the pathogenicity of fungi and to identify potential biomarkers for diseases like liver cancer. plos.orgnih.govnih.gov Platforms like the Glycan Analytics Platform (GAP) are being developed to provide bioinformatics tools for the reproducible analysis and comparison of glycome datasets. oup.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By profiling the metabolome, scientists can gain a snapshot of the metabolic state of a system. nih.gov Combining metabolomic data with glycomic analysis can reveal how the synthesis and degradation of glycans are connected to other metabolic pathways. nih.gov For example, analyzing the human milk metabolome has revealed wide variations in oligosaccharide profiles between individuals, suggesting specific roles in infant development and gut microbial colonization. nih.gov

Q & A

Q. What synthetic methodologies are employed to produce α-D-galactosyl-(1→2)-D-galactose, and how are reaction efficiencies optimized?

The synthesis of α-D-galactosyl-(1→2)-D-galactose typically involves enzymatic or chemical glycosylation. Enzymatic methods, such as using β-galactosidase C from Bacillus circulans, enable regioselective formation of glycosidic bonds. For example, immobilized enzymes can enhance stability and reusability, with reaction conditions (pH 7.0, 40°C) optimized for maximal yield . Chemical synthesis often employs protected monosaccharide precursors, with activation via trichloroacetimidate or thioglycoside donors. Purification via HPLC or size-exclusion chromatography ensures product homogeneity. Reaction efficiency is monitored using TLC or mass spectrometry to track intermediate formation .

Q. How is the structural configuration of α-D-galactosyl-(1→2)-D-galactose validated experimentally?

Structural validation combines nuclear magnetic resonance (NMR) and mass spectrometry (MS). <sup>1</sup>H and <sup>13</sup>C NMR identify anomeric proton signals (δ 5.2–5.4 ppm for α-linkages) and glycosidic bond positions. High-resolution MS confirms molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 365.1). Physicochemical properties, including LogP (-4.53) and polar surface area (177.14 Ų), are determined experimentally to corroborate computational predictions .

Advanced Research Questions

Q. How can contradictory findings on D-galactose’s dual role in aging models (detrimental vs. protective effects) be reconciled methodologically?

Contradictions arise from dosage, administration routes, and model systems. For instance, 750 mg/kg/day parenteral D-galactose unexpectedly conferred radiation protection in mice, while 300 mg/kg/day induced aging-like phenotypes . Key strategies include:

- Dose-response studies : Establish thresholds for oxidative stress (e.g., AGEs, TBARS) vs. protective mechanisms (e.g., gut microbiota modulation) .

- Plasma concentration monitoring : Quantify D-galactose levels via HPLC or enzymatic assays to correlate with phenotypic outcomes .

- Microbiome profiling : Use 16S rRNA sequencing to assess gut microbiota changes post-administration, as fecal transplants from D-galactose-treated mice replicated protective effects .

Q. What mechanistic insights link α-D-galactosyl-(1→2)-D-galactose to oxidative stress and glycation in aging models?

D-galactose metabolism at high doses generates reactive oxygen species (ROS) and advanced glycation end products (AGEs). Key markers include:

Q. How does α-D-galactosyl-(1→2)-D-galactose influence sphingolipid metabolism, and what analytical tools are used to study this?

In sphingolipid pathways, α-D-galactosyl-(1→2)-D-galactose is a precursor for glycosphingolipids. Liquid chromatography-tandem MS (LC-MS/MS) identifies metabolites like α-D-galactosyl-(1→4)-β-D-galactosyl-glucosylceramide (C04737). Knockout models of galactosyltransferases or deuterated tracer studies elucidate biosynthetic flux .

Q. What experimental designs address enzyme specificity for α-D-galactosyl-(1→2)-D-galactose in glycobiology studies?

- Enzyme kinetics : Compare Km and Vmax of β-galactosidase isoforms using synthetic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) .

- Crystallography : Resolve enzyme-substrate complexes (e.g., PDB IDs) to identify active-site residues critical for α-(1→2) linkage recognition .

- Inhibitor screening : Test galactose analogs (e.g., 4-deoxy-derivatives) to probe steric and electronic constraints .

Methodological Considerations

Q. How are statistical frameworks applied to analyze neurobehavioral outcomes in D-galactose-induced aging models?

Studies employ two-way ANOVA to assess interactions between variables (e.g., training × D-galactose treatment). Post hoc Bonferroni tests correct for multiple comparisons, with effect sizes reported as standardized mean differences (SMD: 1.79 for cognitive decline; 95% CI: 1.49–2.08) . Heterogeneity in meta-analyses is addressed via random-effects models .

Q. What parameters define optimal dosing and duration for D-galactose-induced aging models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.